molecular formula C22H23NO4 B067430 (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid CAS No. 193693-62-8

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No. B067430
CAS RN: 193693-62-8
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves catalytic reactions and strategic functional group introductions. For instance, a method for the preparation of polyfunctionalized piperidine derivatives employs copper(II) triflate in mild conditions to introduce a methoxycarbonyl methyl group at specific positions of pyridine, offering a pathway to unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). Additionally, innovative approaches for the synthesis of 9-methoxy and 9-acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles via intermediates further demonstrate the versatility of methods available for creating complex molecules (El-Agrody et al., 2002).

Molecular Structure Analysis

Molecular structure determinations are crucial for understanding the chemical and physical properties of a compound. For example, studies on similar compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid reveal the spatial arrangement of functional groups and their electronic effects on the molecule's reactivity (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity towards various reagents and conditions. The study of N-(fluorenyl-9-methoxycarbonyl) amino acids, for instance, showcases a broad spectrum of anti-inflammatory activity, hinting at the chemical interactions these compounds can engage in (Weitzberg et al., 1991). These reactions are pivotal for both understanding the compound's behavior and for its application in synthesis and medicinal chemistry.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for handling and application in various fields. For instance, the stability and fluorescence of 6-methoxy-4-quinolone underline the importance of physical properties in the application of similar compounds in biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties involves exploring the reactivity under different conditions, resistance to certain types of chemical degradation, and the ability to undergo specific reactions. The synthesis and application of a protected glycosyl donor illustrate the intricate balance of protecting group stability and reactivity, which is crucial for the successful manipulation of compounds (Spjut, Qian, & Elofsson, 2010).

Scientific Research Applications

Novel Fluorophores and Labeling Reagents

A significant application of fluorene derivatives lies in the development of novel fluorophores for biomedical analysis. For instance, the synthesis of fluorophores with strong fluorescence across a wide pH range in aqueous media has been explored, demonstrating their utility as fluorescent labeling reagents. Such compounds exhibit strong fluorescence with a large Stokes' shift, making them suitable for the detailed analysis of biological specimens without interference from the sample's pH (Hirano et al., 2004).

Synthesis of Piperidine Alkaloids

Fluorene derivatives have also been utilized in the synthesis of piperidine alkaloids, which are compounds of interest due to their biological activity. A study demonstrated the cyclisative carboamination-(methoxy)carbonylation tandem reaction as a key step in synthesizing optically pure piperidine alkaloids from ladybird beetles. This method underscores the versatility of fluorene derivatives in synthesizing complex organic molecules (Kubizna et al., 2010).

Environmentally Sensitive Fluorophores

The synthesis of environmentally sensitive fluorophores incorporating fluorene moieties has been developed, showcasing the ability of these compounds to exhibit strong blue-green fluorescence. This property is valuable in materials science and the development of sensors, as these compounds can respond to environmental changes, making them suitable for various applications including optical materials and biological sensors (Hussein et al., 2019).

Protective Groups in Synthesis

Another critical application of fluorene derivatives is in the role of protective groups in organic synthesis. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in the protection of amino acids during the synthesis of peptides. The stability of Fmoc-protected amino acids under various conditions makes them indispensable in the field of peptide synthesis, enabling the construction of complex peptide structures with high fidelity (Šebesta & Seebach, 2003).

Antimicrobial Compounds

Fluorene derivatives have been explored for their antimicrobial properties as well. New pyridine derivatives synthesized from fluorene compounds have shown variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents. Such studies contribute to the ongoing search for novel compounds with antimicrobial efficacy (Patel et al., 2011).

properties

IUPAC Name

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589219
Record name [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid

CAS RN

193693-62-8
Record name (2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid
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